molecular formula C16H14FN5O3 B11060015 N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11060015
M. Wt: 343.31 g/mol
InChI Key: QSPGNCYTCMYVNL-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The final step involves coupling the tetrazole-containing intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with enzyme active sites or receptor binding sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: These compounds also contain a tetrazole ring and a fluoro group, but differ in their substituents and overall structure.

    4-Fluoro-N-[2-fluoro-5-(5-methyl-1H-tetrazol-1-yl)phenyl]-3-(1-piperidinylsulfonyl)benzamide: Another compound with a tetrazole ring and fluoro groups, but with different functional groups and applications.

Uniqueness

N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14FN5O3

Molecular Weight

343.31 g/mol

IUPAC Name

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H14FN5O3/c1-24-14-4-2-3-5-15(14)25-9-16(23)19-13-8-11(6-7-12(13)17)22-10-18-20-21-22/h2-8,10H,9H2,1H3,(H,19,23)

InChI Key

QSPGNCYTCMYVNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3C=NN=N3)F

Origin of Product

United States

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